molecular formula C20H23F3N4OS B2706465 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 2034259-77-1

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2706465
CAS No.: 2034259-77-1
M. Wt: 424.49
InChI Key: HTFVTTDMGGPDLG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a pyrimidine heterocycle with a piperidine and acetamide core, a design strategy often employed to develop bioactive molecules . The presence of the trifluoromethyl group on the pyrimidine ring is a common modification in agrochemicals and pharmaceuticals, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . The benzylsulfanyl moiety may also contribute to its potential biological activity, as sulfur-containing functional groups are prevalent in many therapeutic agents. Researchers are exploring this compound and its analogs primarily as a potential modulator of various biological targets. Compounds with similar structural motifs have been investigated for a range of activities, including antimicrobial and antiviral effects . Its specific mechanism of action and primary research applications are currently under investigation, with potential utility in developing novel enzyme inhibitors or receptor ligands. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14-24-17(20(21,22)23)11-18(25-14)27-9-7-16(8-10-27)26-19(28)13-29-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVTTDMGGPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CSCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, with the CAS number 2034259-77-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23F3N4OS, with a molecular weight of 424.48 g/mol. The structure features a benzylsulfanyl group and a piperidine moiety attached to a pyrimidine ring, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC20H23F3N4OS
Molecular Weight424.48 g/mol
SMILESO=C(NC1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F)CSCc1ccccc1

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for specific G protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses and platelet aggregation.

Potential Targets

  • P2Y Receptors : These receptors are crucial in mediating platelet activation and aggregation. Compounds similar to this one have shown antagonistic effects on P2Y12 receptors, which are involved in thrombus formation .

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant activity against various cell lines and biological targets. For instance, benzylpiperidine derivatives have demonstrated potent antagonism against CCR3-mediated pathways, suggesting that the benzylsulfanyl group may enhance receptor binding and activity .

Case Study 1: Antiplatelet Activity

A study exploring the effects of related compounds on platelet aggregation found that certain piperidine derivatives could inhibit ADP-induced platelet activation through P2Y12 antagonism. This suggests that our compound may also possess antiplatelet properties, making it a candidate for further investigation in thrombotic disorders .

Case Study 2: Antiviral Potential

Another area of research has focused on the antiviral properties of pyrimidine-based compounds. Analogous structures have been evaluated for their ability to inhibit viral replication, indicating that this compound might also exhibit antiviral activity through similar mechanisms .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may be useful in developing treatments for bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A detailed analysis of its effects on specific cancer types is ongoing, with particular focus on its ability to target molecular pathways involved in tumor progression .

Enzyme Inhibition

The ability of 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide to act as an enzyme inhibitor has been explored in various contexts:

  • Acetylcholinesterase Inhibition : This compound may serve as a potential therapeutic candidate for Alzheimer's disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain .
  • α-glucosidase Inhibition : The compound's structural similarity to known α-glucosidase inhibitors suggests it could be effective in managing Type 2 Diabetes Mellitus by delaying carbohydrate absorption .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity against multiple strains of bacteria, confirming its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells, warranting further investigation into its mechanisms of action.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic effects and safety profile of the compound, with initial results indicating promising bioavailability and minimal toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives cataloged by Biopharmacule Speciality Chemicals (). Below is a detailed comparison of key features:

Structural Features

A comparative analysis of substituents and functional groups reveals distinct differences (Table 1):

Table 1: Structural Comparison of 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide and Analogues

Compound Name (BP ID) Pyrimidine Substituents Sulfur-Containing Group Amide Type Piperidine Presence Unique Features
Target Compound 2-methyl, 6-CF3 Benzylsulfanyl Acetamide Yes (piperidin-4-yl) Trifluoromethyl group
N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (BP 274499...) 2-methylthio, 6-oxo Methylthio Acetamide No Oxo group at pyrimidine position 6
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (BP 274501...) None None Benzamide No Dioxaborolane ring (boron-containing)
n-(4-(4-piperidinylmethyl)pyridyl-2-oxy)butenyl-2-(furfurylsulfinyl)acetamide (BP 274515...) None Furfurylsulfinyl Acetamide Yes (piperidinylmethyl) Pyridyl-oxy and sulfoxide groups
Key Observations

Pyrimidine Core Modifications: The target compound’s pyrimidine ring is substituted with 2-methyl and 6-trifluoromethyl groups, distinguishing it from BP 274499..., which features a 2-methylthio and 6-oxo group. BP 274501... lacks a pyrimidine ring entirely, instead incorporating a dioxaborolane group, indicative of its role as a synthetic intermediate for cross-coupling reactions.

Sulfur-Containing Groups: The benzylsulfanyl group in the target compound provides a bulky hydrophobic moiety, which may influence membrane permeability. In contrast, BP 274515...

Piperidine and Amide Linkages :

  • The target compound and BP 274515... both incorporate piperidine (or piperidinylmethyl) groups, suggesting possible targeting of similar biological pathways (e.g., GPCRs or ion channels).
  • The acetamide linkage is conserved in the target and BP 274499..., whereas BP 274501... uses a benzamide group, which may alter binding affinity due to steric and electronic differences.
Implications of Structural Variations
  • Pharmacokinetics : The trifluoromethyl group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to BP 274499...’s methylthio group.
  • Synthetic Utility : BP 274501...’s dioxaborolane group positions it as a Suzuki-Miyaura coupling precursor, unlike the target compound, which is likely a final bioactive entity.
  • Chirality and Reactivity : BP 274515...’s sulfoxide group introduces chirality, which could lead to enantiomer-specific biological activity, a feature absent in the target compound.

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